molecular formula C7H4F3NO3 B1315779 2-Nitro-5-(trifluoromethyl)phenol CAS No. 402-17-5

2-Nitro-5-(trifluoromethyl)phenol

Cat. No. B1315779
Key on ui cas rn: 402-17-5
M. Wt: 207.11 g/mol
InChI Key: FVKYLHATVWKUMW-UHFFFAOYSA-N
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Patent
US08022248B2

Procedure details

The subtitle compound was prepared by using 3-(1,1,1-trifluoromethyl)phenol (5.0 g) which was cooled to 0 C and 65% nitric acid (6 ml) was added dropwise. After the addition, the mixture was kept at 0 C for 1 hour. This was diluted with saturated sodium acetate solution, extracted with ethyl acetate, dried and concentrated under reduced pressure to give an oil. Yield 3.67 g
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([C:5]1[CH:6]=[C:7]([OH:11])[CH:8]=[CH:9][CH:10]=1)([F:4])[F:3].[N+:12]([O-])([OH:14])=[O:13]>C([O-])(=O)C.[Na+]>[N+:12]([C:8]1[CH:9]=[CH:10][C:5]([C:2]([F:3])([F:4])[F:1])=[CH:6][C:7]=1[OH:11])([O-:14])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(F)(F)C=1C=C(C=CC1)O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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